molecular formula C22H25N5 B11322706 7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11322706
M. Wt: 359.5 g/mol
InChI Key: BUOVOUGJQJSBRF-UHFFFAOYSA-N
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Description

7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused triazole and pyrimidine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. The use of dry solvents like toluene and the incorporation of molecular sieves can enhance the reaction efficiency . Microwave-assisted synthesis is also employed to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active site of these enzymes, preventing their phosphorylation and subsequent signaling pathways . This inhibition can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern and the presence of a cyclohexyl group, which can influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

IUPAC Name

10-cyclohexyl-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H25N5/c1-14-9-7-8-12-18(14)20-24-22-19-15(2)16(3)27(17-10-5-4-6-11-17)21(19)23-13-26(22)25-20/h7-9,12-13,17H,4-6,10-11H2,1-3H3

InChI Key

BUOVOUGJQJSBRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5CCCCC5)C)C

Origin of Product

United States

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